Cas no 134430-89-0 ((2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide)
134430-89-0 structure
Product Name:(2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide
CAS No:134430-89-0
MF:C15H12BrNO
MW:302.16588306427
MDL:MFCD00444456
CID:900144
PubChem ID:681894
Update Time:2025-04-19
(2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
-
- (E)-N-(4-Bromophenyl)-3-phenyl-2-propenamide
- N-(4-Bromophenyl)cinnamamide
- (2E)-N-(4-methoxyphenyl)cinnamamide
- (E)-heptyl cinnamate
- 1-(3-phenyl-2-propenoyloxy)-2-phenoxyethane
- 2-Propenoic acid, 3-phenyl-, heptyl ester
- AC1O5KKP
- Cinnamic acid, heptyl ester
- FEMA No. 2551
- Heptyl cinnamate
- trans
- trans-cinnamic acid heptyl ester
- trans-cinnamic acid-(2-phenoxy-ethyl ester)
- trans-Zimtsaeure-(2-phenoxy-aethylester)
- trans-Zimtsaeure-heptylester
- trans-Zimtsaeure-p-anisidid
- Zimtsaeure-< 4-brom-anilid>
- (2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide
- SR-01000405656-1
- 2-Propenamide, N-(4-bromophenyl)-3-phenyl-
- 134430-89-0
- N-(4-bromophenyl)-3-phenylprop-2-enamide
- IDI1_019735
- HMS1475C21
- SR-01000405656
- (E)-N-(4-bromophenyl)-3-phenylprop-2-enamide
- EN300-240223
- BDBM261505
- AKOS001406894
- BRD-K25714772-001-01-6
- F0266-5641
- N-(4-bromophenyl)-3-phenylacrylamide
- 54934-81-5
- SCHEMBL14094475
- CS-0370850
- DB-310211
- US9708268, 8
- CPHIJOVRKMUDKW-IZZDOVSWSA-N
- DTXSID101240107
- Preparation of 1-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzyl)-2-oxo-1,2-dihydroquinoline-6-carboxamide
- 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)-
- (2E)-N-(4-Bromophenyl)-3-phenyl-2-propenamide #
-
- MDL: MFCD00444456
- Inchi: 1S/C15H12BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)/b11-6+
- InChI Key: CPHIJOVRKMUDKW-IZZDOVSWSA-N
- SMILES: BrC1C=CC(=CC=1)NC(/C=C/C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 301.01000
- Monoisotopic Mass: 301.01023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Color/Form: NA
- Density: 1.5±0.1 g/cm3
- Boiling Point: 472.9±45.0 °C at 760 mmHg
- Flash Point: 142.4±30.7 °C
- PSA: 29.10000
- LogP: 4.17400
(2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
(2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B686520-250mg |
(E)-N-(4-Bromophenyl)-3-phenyl-2-propenamide |
134430-89-0 | 250mg |
$ 98.00 | 2023-09-08 | ||
| TRC | B686520-500mg |
(E)-N-(4-Bromophenyl)-3-phenyl-2-propenamide |
134430-89-0 | 500mg |
$ 161.00 | 2023-09-08 | ||
| TRC | B686520-1g |
(E)-N-(4-Bromophenyl)-3-phenyl-2-propenamide |
134430-89-0 | 1g |
$ 299.00 | 2023-09-08 | ||
| TRC | B686520-2g |
(E)-N-(4-Bromophenyl)-3-phenyl-2-propenamide |
134430-89-0 | 2g |
$ 580.00 | 2023-04-18 | ||
| TRC | B686520-5g |
(E)-N-(4-Bromophenyl)-3-phenyl-2-propenamide |
134430-89-0 | 5g |
$ 1281.00 | 2023-04-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1145651-100mg |
(E)-N-(4-Bromophenyl)-3-phenyl-2-propenamide |
134430-89-0 | 97% | 100mg |
¥1687 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1145651-250mg |
(E)-N-(4-Bromophenyl)-3-phenyl-2-propenamide |
134430-89-0 | 97% | 250mg |
¥2017 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1145651-1g |
(E)-N-(4-Bromophenyl)-3-phenyl-2-propenamide |
134430-89-0 | 97% | 1g |
¥4810 | 2023-04-15 | |
| Enamine | EN300-240223-0.05g |
N-(4-bromophenyl)-3-phenylprop-2-enamide |
134430-89-0 | 95% | 0.05g |
$348.0 | 2024-06-19 | |
| Enamine | EN300-240223-0.1g |
N-(4-bromophenyl)-3-phenylprop-2-enamide |
134430-89-0 | 95% | 0.1g |
$364.0 | 2024-06-19 |
(2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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